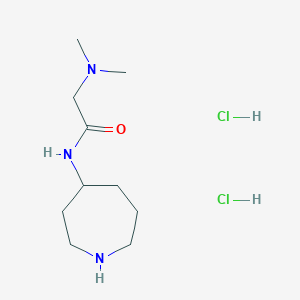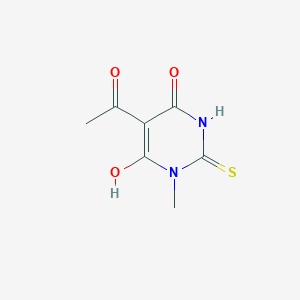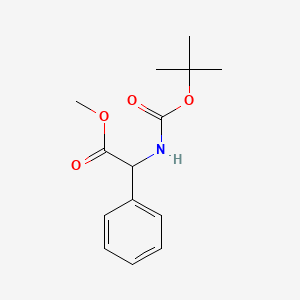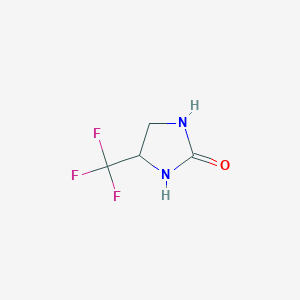
4-(Trifluoromethyl)imidazolidin-2-one
Übersicht
Beschreibung
“4-(Trifluoromethyl)imidazolidin-2-one” is a chemical compound that has been studied for its reactions with various substances . It is synthesized by the reaction of perfluorobiacetyl with urea .
Synthesis Analysis
The synthesis of “4-(Trifluoromethyl)imidazolidin-2-one” involves the reaction of perfluorobiacetyl with urea . This reaction has been studied in comparison with similar interactions of N-methyl-substituted and unsubstituted analogues .Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)imidazolidin-2-one” has been studied using various techniques such as IR, 1H, 13C, and 19F spectroscopy, HR mass spectrometry, elemental analysis, and XRD analysis .Chemical Reactions Analysis
The chemical reactions of “4-(Trifluoromethyl)imidazolidin-2-one” have been studied extensively. For instance, it has been shown to yield trifluoromethylated imidazooxazol and hydantoin when heated with urea in dimethylacetamide . The reaction of this compound with urea has also been compared with similar interactions of N-methyl-substituted and unsubstituted analogues .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorine-Containing Compounds
The compound is used in the synthesis of fluorine-containing imidazolidin-2-ones, glycolurils, and hydantoins . The reactions of perfluorodiacetyl with urea, N,N’-dimethyl- and N,N’-diethylureas produced the cis and trans isomers of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-ones .
Production of Tetraazobicyclo Octane Dione
The reaction of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis- (trifluoro-methyl)-2,4,6,8-tetraazobicyclo [3.3.0]octane-3,7-dione . This compound has potential applications in various fields.
Formation of Hydantoins
The reaction of 1,3-di-methyl- and 1,3-diethylimidazolidin-2-ones with urea, N,N’-dimethyl- and N,N’-diethylureas led to the formation of 5-hydroxy-1,3-dimethyl (diethyl)-5-trifluoromethylimidazolidine-2,4-diones (hydantoins) . Hydantoins have a wide range of applications in medicinal chemistry.
Insecticides
Imidazolidines, which can be synthesized from 4-(Trifluoromethyl)imidazolidin-2-one, may have practical applications as insecticides .
Plant Growth Regulators
Imidazolidines can also be used as plant growth regulators . They can influence the growth and development of plants.
Fungicides and Antibacterials
Imidazolidines can be used as fungicides and antibacterials . They can help control the growth of harmful fungi and bacteria.
Molecular Encapsulation Agents
Glycolurils and their derivatives, which can be synthesized from 4-(Trifluoromethyl)imidazolidin-2-one, may be used as molecular encapsulation agents . They can be used to trap guest molecules inside their cavity.
Polymer Stabilizers
Glycolurils and their derivatives can also be used as polymer stabilizers . They can help improve the properties and performance of polymers.
Wirkmechanismus
Target of Action
It’s known that imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They may have practical applications as insecticides, plant growth regulators, fungicides, and antibacterials .
Mode of Action
The synthesis of this compound involves the reactions of perfluorodiacetyl with urea, n,n’-dimethyl- and n,n’-diethylureas . The reaction of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis- (trifluoro-methyl)-2,4,6,8-tetraazobicyclo [3.3.0]octane-3,7-dione .
Biochemical Pathways
The formation of imidazolidin-2-ones from 1,2-diamines and co2 was efficiently achieved using tetramethylphenylguanidine (phtmg) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (dppa) as the dehydrative activator (1-12 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .
Result of Action
The reaction of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis-(trifluoro-methyl)-2,4,6,8-tetraazobicyclo[330]octane-3,7-dione .
Action Environment
The synthesis of this compound involves reactions in a variety of solvents and temperatures , suggesting that these factors may influence its action and stability.
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVKRAICTVOHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





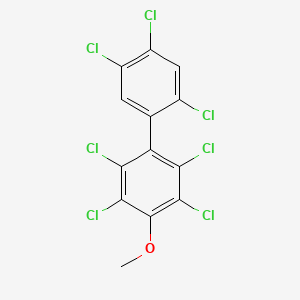
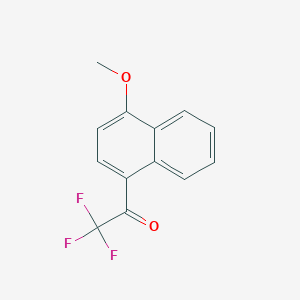
![Ethyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B3108906.png)

